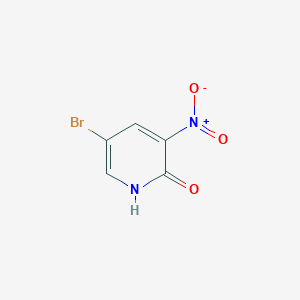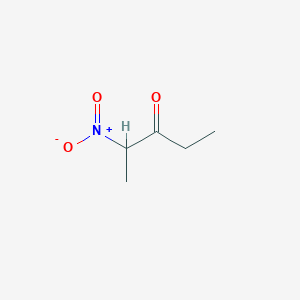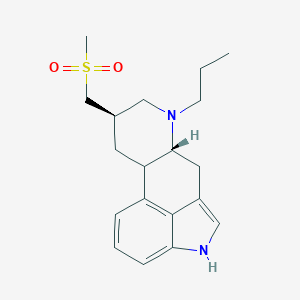
Pergolide sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pergolide is an ergoline-based dopamine receptor agonist used in some countries for the treatment of Parkinson’s disease . It acts on many of the same receptors as dopamine to increase receptor activity . Pergolide mesylate is chemically designated as 8ß [(methylthio)methyl]-6-propylergoline monomethanesulfonate .
Synthesis Analysis
While specific synthesis methods for Pergolide sulfone were not found, a general method for sulfone synthesis involves a palladium-catalysed aminosulfonylation process .
Molecular Structure Analysis
This compound contains a total of 53 bonds; 27 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .
Chemical Reactions Analysis
The reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols .
Scientific Research Applications
Pergolide sulfone and pergolide sulfoxide have been found to inhibit 3H-dopamine binding to dopamine receptors in bovine striatal membranes. This action results in increased acetylcholine levels and decreased dopamine metabolites, indicating a potential role in neurochemical modulation (Wong, Threlkeld, & Bymaster, 1993).
Pergolide, along with its metabolites pergolide sulfoxide and S-adenosyl methionine, can increase cellular methionine sulfoxide reductase (Msr) activity. This suggests potential usefulness in treating symptoms or pathologies associated with reduced Msr activity, which is relevant in neurodegenerative diseases (Franklin, Carrasco, & Moskovitz, 2013).
Both this compound and pergolide sulfoxide are identified as potent dopamine agonists, similar in activity to pergolide itself. They have been found effective when administered orally and intravenously (Clemens, Okimura, & Smalstig, 1993).
In veterinary medicine, pergolide and cabergoline have been used to reduce daily prolactin secretion in geldings and to modify prolactin responses in mares (Hebert et al., 2013).
Metabolism studies have shown that this compound is converted into pergolide sulfoxide, M7, and M8, with pergolide as a minor component in plasma, urine, and feces (Esumi et al., 1992).
Pergolide has been noted to decrease GABA overflow induced by high potassium in the rat striatum, suggesting a role for D2-receptors in modulating GABA overflow in the striatum (Tossman & Ungerstedt, 1986).
Mechanism of Action
Pergolide stimulates centrally-located dopaminergic receptors resulting in a number of pharmacologic effects. Five dopamine receptor types from two dopaminergic subfamilies have been identified. The dopaminergic D1 receptor subfamily consists of D1 and D5 subreceptors and are associated with dyskinesias. The dopaminergic D2 receptor subfamily consists of D2, D3 and D4 subreceptors and has been associated with improvement of symptoms of movement disorders .
Safety and Hazards
Future Directions
Properties
CAS No. |
72822-03-8 |
|---|---|
Molecular Formula |
C19H26N2O2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1 |
InChI Key |
BRFHHAXHZFOBNY-FDQGKXFDSA-N |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Pictograms |
Irritant |
Synonyms |
(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



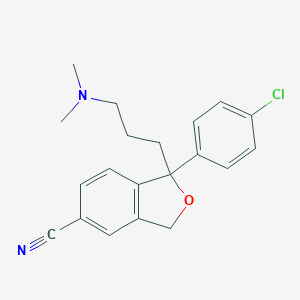
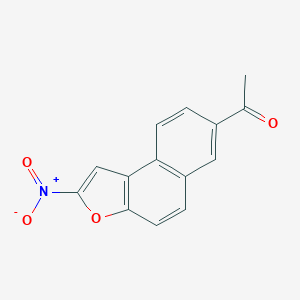



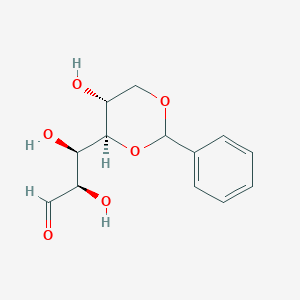
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)


